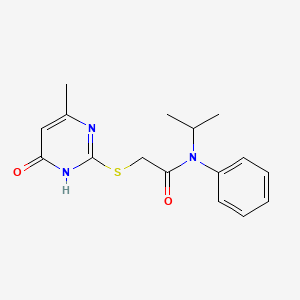

2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide

Descripción

2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide is a thiopyrimidine derivative characterized by a pyrimidine core substituted with a hydroxyl group at position 4, a methyl group at position 6, and a thioether-linked acetamide moiety.

Propiedades

IUPAC Name |

2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-11(2)19(13-7-5-4-6-8-13)15(21)10-22-16-17-12(3)9-14(20)18-16/h4-9,11H,10H2,1-3H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWXUSHYBBDYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)N(C2=CC=CC=C2)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Thioether Formation:

Amide Formation: The final step involves the acylation of the thioether-substituted pyrimidine with N-isopropyl-N-phenylacetamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the thioether group, potentially leading to the formation of dihydropyrimidine derivatives or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or alkoxides for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives and thiols.

Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Due to its pyrimidine core, it may exhibit activities such as anticancer, antiviral, and antimicrobial properties.

Biological Studies: It can be used as a probe to study enzyme interactions, particularly those involving pyrimidine metabolism.

Industrial Applications: The compound could serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrimidine core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to antiproliferative effects in cancer cells.

Comparación Con Compuestos Similares

Key Observations:

Pyrimidine Modifications: The target compound’s 4-hydroxy group contrasts with the 4-(thietan-3-yloxy) substituent in , which introduces a sulfur-containing heterocycle. The n-butyl substituent in increases hydrophobicity compared to the methyl group in the target compound.

Acetamide Variations :

- The N-isopropyl-N-phenyl group in the target compound provides greater steric hindrance and aromaticity than the N-(4-phenylbutyl) group in or the N,N-dimethyl group in . This may affect binding affinity in biological systems or polymer backbone rigidity in material applications .

- Ester derivatives (e.g., ) offer flexibility for further functionalization, whereas the target compound’s acetamide is terminal.

Physicochemical and Functional Properties

- Lipophilicity : The N-isopropyl-N-phenyl group likely increases logP compared to dimethyl or alkyl-chain analogs, affecting membrane permeability in drug design.

- Stability : Thioether linkages (common in ) are less prone to hydrolysis than esters, enhancing metabolic stability.

Actividad Biológica

2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide, identified by its CAS number 325996-84-7, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

- Molecular Formula : C16H19N3O2S

- Molecular Weight : 317.406 g/mol

- Structure : The compound features a pyrimidine ring, thioether linkage, and acetamide functional groups, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-phenylacetamide, including compounds similar to 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)-N-isopropyl-N-phenylacetamide, exhibit significant antibacterial properties. For instance, compounds with similar structures showed effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | EC50 (µM) |

|---|---|---|

| Compound A1 | X. oryzae | 156.7 |

| Compound A4 | X. axonopodis | 281.2 |

| Thiodiazole Copper | X. axonopodis | 476.52 |

Anti-inflammatory Activity

The compound has been implicated in anti-inflammatory effects as well. Research indicates that similar derivatives can reduce pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in models of induced arthritis . This suggests a potential mechanism for treating inflammatory diseases.

Case Study: Anti-Arthritic Effects

In a study involving adjuvant-induced arthritis in rats, treatment with N-(2-hydroxy phenyl) acetamide (a related compound) resulted in:

- Decreased paw edema volume.

- Reduction in body weight loss associated with inflammation.

- Altered oxidative stress markers indicating improved oxidative balance .

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Cytokine Production : By modulating the production of inflammatory cytokines.

- Antibacterial Mechanism : Potentially through disrupting bacterial cell membranes, as evidenced by scanning electron microscopy studies showing membrane rupture upon treatment with related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for developing more potent derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.